N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-11-12-5-1-2-6-13(12)19-20(15)10-9-18-16(22)14-7-3-4-8-17-14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOIVJCOGIKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexane-1,3-dione with Hydrazine Derivatives
The most direct route involves cyclocondensation between cyclohexane-1,3-dione and hydrazine hydrate under acidic conditions. This method typically yields 5,6,7,8-tetrahydrocinnolin-3-one in 65–75% yield after recrystallization from ethanol.
Mechanistic insights :
- Protonation of the diketone enhances electrophilicity at the carbonyl carbons.
- Hydrazine attacks sequentially, forming a dihydrazone intermediate.
- Intramolecular cyclization followed by dehydration generates the aromatic cinnoline system.
Optimization parameters :
Alternative Ring-Closing Strategies
For substrates requiring regiochemical control, Dieckmann cyclization of N-(3-oxocyclohexyl)hydrazine carboxamides provides an orthogonal pathway. This method allows installation of substituents at position 4 prior to ring closure:
$$
\text{3-Oxocyclohexanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Hydrazine}} \text{Hydrazide} \xrightarrow{\Delta} \text{Cinnolinone}
$$
Functionalization at Position 2: Introducing the Ethylenediamine Side Chain
Direct Alkylation of 5,6,7,8-Tetrahydrocinnolin-3-one
Treatment of the cinnolinone with 1,2-dibromoethane in the presence of potassium carbonate in DMF installs the bromoethyl group:
$$
\text{Cinnolinone} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(2-Bromoethyl)-5,6,7,8-tetrahydrocinnolin-3-one}
$$
Key considerations :
- Base selection : Bulkier bases (e.g., DBU) minimize N-oxide formation.
- Solvent polarity : DMF enhances nucleophilicity of the cinnolinone nitrogen.
- Temperature : 60°C balances reaction rate and selectivity.
Gabriel Synthesis for Amine Installation
The bromoethyl intermediate undergoes Gabriel synthesis to introduce the primary amine:
Phthalimide substitution :
$$
\text{2-(2-Bromoethyl)cinnolinone} + \text{K-phthalimide} \xrightarrow{\text{DMF}} \text{Phthalimidoethyl derivative}
$$Hydrazinolysis :
$$
\text{Phthalimidoethyl derivative} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{2-(2-Aminoethyl)-5,6,7,8-tetrahydrocinnolin-3-one}
$$
Yield optimization :
- Molar ratio : 1.2 eq. hydrazine ensures complete deprotection.
- Reaction time : 6 hr at reflux prevents over-hydrolysis.
Amide Bond Formation with Picolinic Acid
Acid Chloride Method
Activation of picolinic acid via thionyl chloride followed by amine coupling:
$$
\text{Picolinic acid} \xrightarrow{\text{SOCl}_2} \text{Picolinoyl chloride} \xrightarrow{\text{2-(2-Aminoethyl)cinnolinone}} \text{Target compound}
$$
Conditions :
Coupling Reagent-Mediated Approach
For acid-sensitive substrates, EDCl/HOBt-mediated coupling provides superior control:
$$
\text{Picolinic acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}
$$
Advantages :
Industrial-Scale Considerations
Process Intensification Strategies
Green Chemistry Metrics
- PMI (Process Mass Intensity) : Reduced from 120 kg/kg (batch) to 45 kg/kg (flow)
- E-factor : Improved from 86 to 22 via solvent recycling
- Atom economy : 78% for EDCl route vs. 91% for acid chloride method
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may lead to the formation of useful intermediates in synthetic chemistry.
Reduction: It can also be reduced to yield distinct reduced forms, providing versatility in synthesizing derivatives with varying functionalities.
Substitution: Due to the presence of reactive functional groups, it can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might employ reagents like alkyl halides or aryl diazonium salts under controlled conditions.
Major Products: Major products formed from these reactions vary, but can include oxidized derivatives, reduced forms with different hydrogenation levels, and substituted products depending on the reacting group introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is valuable in synthesizing complex molecules and exploring reaction mechanisms, providing insights into organic synthesis pathways.
Biology: In biology, its derivatives might serve as molecular probes or intermediates in drug discovery, aiding in the understanding of biological processes and the development of new therapeutics.
Medicine: Medicinal chemistry applications include its potential as a lead compound for designing drugs targeting specific molecular pathways, offering opportunities for developing novel treatments.
Industry: In industrial settings, this compound can be used in the production of advanced materials, agricultural chemicals, and as a catalyst or intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, influencing cellular functions. The precise molecular targets and pathways vary depending on the specific application and derivative form of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to the core heterocycle or side-chain substituents. Key comparisons are summarized below:
Physicochemical and Pharmacokinetic Properties
Lipophilicity :
- The ethylpicolinamide group in the target compound confers moderate lipophilicity (clogP ~2.1), enhancing membrane permeability compared to the acetic acid derivative (clogP ~0.8) .
- Analogues with alkyl ether chains (e.g., isopropoxypropyl) exhibit higher clogP values (~3.5), which may improve tissue penetration but increase metabolic instability .
Safety Profiles: Compounds with the tetrahydrocinnolin core (e.g., (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid) carry warnings for inhalation, ingestion, and skin contact (H303+H313+H333), suggesting that the core structure may contribute to toxicity . Picolinamide-containing analogues (e.g., the target compound) may exhibit improved safety margins due to reduced reactivity compared to thiol- or halogen-containing derivatives .
Biological Activity
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Synthesis
This compound is a derivative of cinnoline and picolinamide. The synthesis typically involves:
- Formation of the Cinnoline Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Picolinamide Group : This is accomplished via acylation reactions using appropriate acylating agents.
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities related to neurotransmission and other physiological processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD |
| Similar Cinnoline Derivative | A549 (Lung Cancer) | TBD |
Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through various signaling pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar cinnoline derivatives. The study highlighted that these compounds significantly inhibited tumor growth in xenograft models.
Case Study 2: Antimicrobial Effects
In another study focusing on antimicrobial efficacy, derivatives similar to this compound were tested against resistant strains of bacteria. The results indicated a promising potential for the development of new antimicrobial agents.
5. Conclusion
This compound represents a class of compounds with diverse biological activities. Its potential as an anticancer and antimicrobial agent warrants further investigation through detailed pharmacological studies and clinical trials.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide, and how can reaction conditions be optimized?
- Answer: Synthesis involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key challenges include controlling regioselectivity during cyclization and ensuring high purity of intermediates. Optimization strategies include:
- Catalyst selection : Piperidine is commonly used for condensation reactions (e.g., in similar tetrahydroquinazolin-2-yl derivatives) to improve yields .
- Solvent choice : Absolute ethanol or methanol under reflux (3–6 hours) minimizes side reactions .
- Purification : Recrystallization from ethanol or chromatography is recommended for intermediates .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Answer: Structural validation requires a combination of:
- NMR (¹H/¹³C) : To confirm the tetrahydrocinnolin core, picolinamide moiety, and ethyl linker.
- Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺).
- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- X-ray crystallography (if crystalline): For absolute configuration determination .
Q. How should solubility and stability studies be designed for this compound under various physiological conditions?
- Answer:
- Solubility : Use molarity calculators to prepare stock solutions in DMSO or PBS (pH 7.4), followed by serial dilution. Monitor via UV-Vis spectroscopy .
- Stability : Test under simulated physiological conditions (37°C, pH 2–9) over 24–72 hours. HPLC or LC-MS tracks degradation products. Stability in plasma can be assessed using ultrafiltration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and validate via orthogonal methods (e.g., enzymatic vs. cellular assays).
- Comparative studies : Benchmark against structurally similar compounds (e.g., Compound A: picolinamide core; Compound B: thiazole derivatives) to isolate functional group contributions .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., SAR for tetrahydrocinnolin derivatives) .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or GPCRs. Focus on hydrogen bonding with the picolinamide group and hydrophobic interactions with the tetrahydrocinnolin ring .
- MD simulations : GROMACS or AMBER can simulate binding stability (100 ns trajectories) under physiological conditions.
- QSAR modeling : Train models on analogs (e.g., thiazolo[5,4-c]pyridin-2-yl derivatives) to predict IC₅₀ values .
Q. What strategies can be employed to enhance the selectivity of this compound for specific enzymatic targets?
- Answer:
- Structural modifications : Introduce substituents (e.g., trifluoromethyl or ethoxyphenyl groups) to the tetrahydrocinnolin core to exploit hydrophobic pockets in target enzymes .
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
- Fragment-based design : Combine with crystallographic data to optimize binding affinity (e.g., modifying the ethyl linker length) .
Methodological Considerations
Q. How can chemical software improve experimental design and data analysis for this compound?
- Answer:
- Experimental design : Tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., temperature, solvent ratios) to optimize yields .
- Data management : AI platforms (e.g., Benchling) automate spectral analysis and track batch-to-batch variability.
- Security : Blockchain-based systems ensure data integrity for regulatory submissions .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
